

Technical Guide: Physicochemical Properties of 5-Bromo-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-fluorophenylacetic acid

Cat. No.: B1273536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point of **5-Bromo-2-fluorophenylacetic acid** (CAS No: 883514-21-4), a key building block in the synthesis of pharmaceuticals and other advanced materials. Accurate determination of its physical properties, such as the melting point, is a critical first step in quality control, compound identification, and process development.

Core Physicochemical Data

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically less than 1°C. Impurities tend to depress and broaden this range.

The experimentally determined melting point of **5-Bromo-2-fluorophenylacetic acid** is summarized in the table below.

Parameter	Value	CAS Number
Melting Point	111-112 °C	883514-21-4
Molecular Formula	C ₈ H ₆ BrFO ₂	
Molecular Weight	233.03 g/mol	
Appearance	Off-white crystalline solid	

Table 1: Key Physicochemical Data for **5-Bromo-2-fluorophenylacetic Acid**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Melting Point Determination

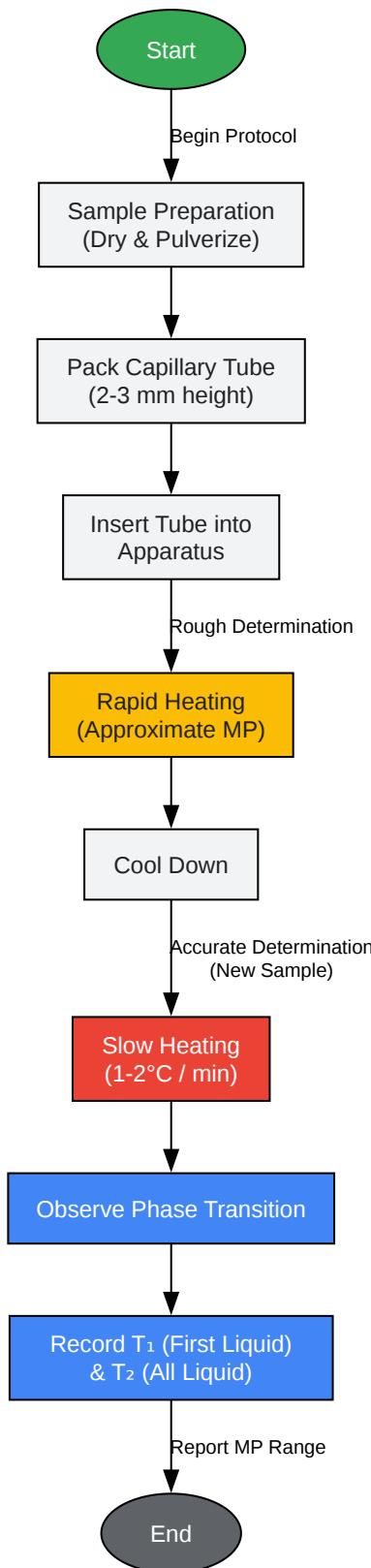
The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound, such as **5-Bromo-2-fluorophenylacetic acid**, using a modern digital melting point apparatus.

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Equipment:

- **5-Bromo-2-fluorophenylacetic acid** (dry, powdered sample)
- Glass capillary tubes (one end sealed)
- Digital melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Safety glasses

Procedure:


- **Sample Preparation:**
 - Ensure the **5-Bromo-2-fluorophenylacetic acid** sample is completely dry, as moisture can act as an impurity and depress the melting point.[\[5\]](#)[\[6\]](#)
 - If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[\[6\]](#) This ensures uniform heat transfer within the capillary tube.
- **Capillary Tube Packing:**

- Invert an open-ended capillary tube and press it into the powdered sample until a small amount of solid enters the tube.[5][7]
- Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[5][7] Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.
- Repeat this process until the packed sample height is approximately 2-3 mm.[5][8] An excessive sample amount can lead to an artificially broad melting range.
- Apparatus Setup and Measurement:
 - Insert the packed capillary tube into the sample holder of the melting point apparatus.[5]
 - Set the apparatus for a rapid heating rate to determine an approximate melting point. This provides a preliminary estimate.[9]
 - Allow the apparatus to cool to at least 15-20°C below the estimated melting point.
 - Prepare a new capillary tube with a fresh sample for the accurate measurement.
 - Set the heating rate to a slow and steady 1-2°C per minute.[9] A slow ramp rate is crucial for an accurate reading.
 - Observe the sample through the magnifying eyepiece.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Continue observing and record the temperature at which the last crystal of the solid melts completely into a liquid (T_2).
 - The melting point is reported as the range from T_1 to T_2 . For **5-Bromo-2-fluorophenylacetic acid**, this range is expected to be 111-112°C.[1][2][3][4]
- Post-Measurement:

- Turn off the apparatus and allow it to cool.
- Dispose of the used capillary tube in the designated glass waste container.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows.

[Click to download full resolution via product page](#)

Workflow for Capillary Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 883514-21-4 CAS MSDS (5-BROMO-2-FLUOROPHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. edisco.it [edisco.it]
- 9. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Bromo-2-fluorophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273536#5-bromo-2-fluorophenylacetic-acid-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com